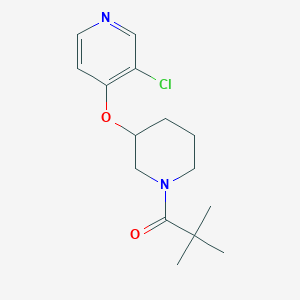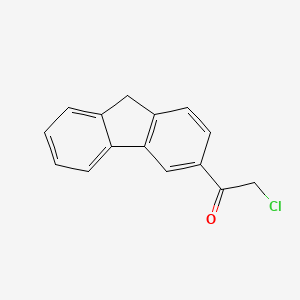
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves a multi-step process. The initial step generally consists of a nucleophilic substitution reaction where the piperidine ring undergoes alkylation with 3-chloropyridine. This intermediate is then subjected to an etherification reaction to introduce the ether linkage. Finally, acylation with 2,2-dimethylpropan-1-one under suitable conditions yields the target compound.
Industrial Production Methods: : Industrially, the compound is produced through a scalable process involving the outlined synthetic routes. Optimization of reaction conditions—such as temperature, solvent choice, and reaction time—ensures maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Limited due to steric hindrance around the nitrogen and the tert-butyl group.
Reduction: : Reductive amination to modify the piperidine ring.
Substitution: : Nucleophilic aromatic substitution at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: : Use of mild oxidizing agents in organic solvents.
Reduction: : Employing hydride donors like sodium borohydride.
Substitution: : Utilization of nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: : Formation of hydroxyl derivatives.
Reduction: : Aminated products.
Substitution: : Various substituted pyridines depending on the nucleophile.
Scientific Research Applications: : 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one finds its applications in several domains:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Investigated for its role in modulating enzyme activities and binding affinities.
Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and anti-inflammatory research.
Industry: : Utilized in the development of specialty chemicals and agrochemicals.
Mechanism of Action: : The mechanism by which this compound exerts its effects is grounded in its interaction with specific molecular targets:
Molecular Targets: : Ion channels, receptor sites, and enzymes.
Pathways Involved: : Modulation of neurotransmitter release, inhibition of pro-inflammatory mediators, and alteration of signal transduction pathways.
Comparison with Similar Compounds: : When compared to structurally similar compounds, this compound stands out due to its unique ether linkage and tert-butyl ketone group. This distinct structure imparts specific pharmacokinetic and pharmacodynamic properties, making it a compound of interest in various research fields.
Similar Compounds: : 1-((3-Chloropyridin-4-yl)oxy)-piperidin-1-yl)-propan-1-one, 3-Chloropyridin-4-yl ether derivatives, Piperidine-based analogs.
Propiedades
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)18-8-4-5-11(10-18)20-13-6-7-17-9-12(13)16/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWZEWIGGASCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2974132.png)
![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2974135.png)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2974137.png)
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2974139.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2974140.png)
![2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2974141.png)


![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2974144.png)
![3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2974145.png)
![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B2974147.png)


